2-(3-Piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione
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Overview
Description
2-(3-Piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. . The compound features an isoindoline nucleus and a sulfonyl group attached to a piperidine ring, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of a direct synthesis technique under solventless conditions, which is both efficient and environmentally friendly . This method involves heating the reactants to induce the formation of the desired compound without the need for solvents or catalysts.
Industrial Production Methods
In industrial settings, the production of isoindoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease . The exact molecular interactions and pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-(3-Piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit diverse chemical reactivity and biological activities.
Phthalimide derivatives: These compounds are structurally related and have been studied for their potential therapeutic applications.
The uniqueness of 2-(3-Piperidin-1-yl
Properties
IUPAC Name |
2-(3-piperidin-1-ylsulfonylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18-16-9-2-3-10-17(16)19(23)21(18)14-7-6-8-15(13-14)26(24,25)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKAVKLUJFQKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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